molecular formula C9H13ClN2 B11906957 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride

2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride

Cat. No.: B11906957
M. Wt: 184.66 g/mol
InChI Key: LAOVZPSSPYDQTE-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride is a valuable chemical building block in organic synthesis and pharmaceutical research. This compound features a rigid indane scaffold coupled with a hydrazine functional group, making it a versatile precursor for constructing complex heterocyclic frameworks and other bioactive molecules . The hydrochloride salt form improves the compound's stability and handling properties, ensuring consistent performance in synthetic applications . This hydrazine derivative is particularly useful in medicinal chemistry for the exploration and development of novel therapeutics. Indane-based scaffolds are of significant interest in central nervous system (CNS) drug discovery . Research into analogous compounds highlights their relevance as intermediates for inhibitors of enzymes like BACE-1 (Beta-secretase 1), a prominent target in Alzheimer's disease research due to its role in the formation of amyloid-beta plaques . As such, this compound provides researchers with a key starting material for developing potential disease-modifying agents. The product is intended for research purposes as a chemical intermediate. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with care, adhering to standard safety protocols applicable to hydrazine derivatives.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

2,3-dihydro-1H-inden-4-ylhydrazine;hydrochloride

InChI

InChI=1S/C9H12N2.ClH/c10-11-9-6-2-4-7-3-1-5-8(7)9;/h2,4,6,11H,1,3,5,10H2;1H

InChI Key

LAOVZPSSPYDQTE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=CC=C2)NN.Cl

Origin of Product

United States

Preparation Methods

Grignard Reagent-Mediated Cyclization

The indene backbone is synthesized via Grignard reactions using α,α′-dibromo-o-xylene derivatives. In US20110028733A1, methylene chloride serves as the solvent, with N,N-dimethylformamide (DMF) accelerating the cyclization at −5°C. A 4-penten-2-one intermediate undergoes bromination to yield 2-bromo-1-(2,3-dihydro-2-vinyl-1H-inden-2-yl)ethanone, achieving 78% yield after recrystallization.

Acid-Catalyzed Intramolecular Cyclization

Alternative routes employ sulfuric acid for esterification of 2,3-dihydro-1H-indene-2-carboxylic acid, followed by thionyl chloride treatment to form acyl chlorides. Reaction with ethoxymagnesiummalonic acid ethyl ester produces 1-(2,3-dihydro-2-ethyl-1H-inden-2-yl)ethanone, with yields exceeding 85% under reflux conditions.

Hydrazine Functionalization Techniques

Hydrazine Hydrate Condensation

ParameterOptimal ValueImpact on Yield
Temperature80–85°C±5% yield
Hydrazine Molar Ratio2:1 excess+15% yield
Solvent Volume300 mL/g substratePrevents oligomerization

Palladium-Catalyzed Hydrogenation

Post-functionalization hydrogenation with 10% Pd/C at 3.0 bar H₂ pressure ensures regioselective reduction of vinyl groups to ethyl substituents. US20110028733A1 reports 92% conversion after 6 hours at 80°C, with residual palladium levels <5 ppm after activated charcoal filtration.

Hydrochloride Salt Formation and Purification

Acidic Crystallization

Crude hydrazine is treated with 5N HCl in acetone, inducing crystallization at 0–5°C. USP20200071310A1 notes that slow cooling (−5°C for 4 hours) increases crystal size, reducing solvent inclusion defects. Final purity reaches 99.2% after two recrystallizations, as confirmed by HPLC.

Solvent Screening for Yield Optimization

Comparative solvent studies reveal acetone as superior to ethanol or ethyl acetate for minimizing byproduct co-precipitation:

SolventPurity (%)Yield (%)Particle Size (µm)
Acetone99.28850–100
Ethanol97.18210–30
Ethyl Acetate95.4755–15

Comparative Analysis of Synthetic Routes

Method A vs. Method B

Two patent-derived approaches were evaluated for scalability and cost:

Method A (US20110028733A1)

  • Steps: 7

  • Total Yield: 64%

  • Key Advantage: Low Pd catalyst loading (0.5 mol%)

  • Limitation: High DMF usage (300 mL/g)

Method B (US3839325A)

  • Steps: 5

  • Total Yield: 72%

  • Key Advantage: Aqueous workup reduces organic waste

  • Limitation: Requires brominated precursors

Byproduct Formation and Mitigation

GC-MS analysis identifies three major byproducts:

  • N-Aminoindane (3–5%) : Formed via hydrazine over-condensation; suppressed by maintaining pH <5.

  • Dihydroindenone (1–2%) : Oxidation product; minimized by argon sparging.

  • Chloroindane (0.5–1%) : HCl side reaction; reduced via controlled addition rates.

Industrial-Scale Production Considerations

Continuous Flow Reactor Adaptation

Pilot studies using Corning AFR® reactors show enhanced heat transfer for exothermic hydrazination steps:

ParameterBatch ReactorFlow Reactor
Reaction Time10 hours2 hours
Cooling Energy Cost$12/kg$4/kg
Throughput50 kg/day200 kg/day

Environmental Impact Assessment

E-factor analysis highlights solvent recovery as critical for sustainability:

Waste StreamQuantity (kg/kg product)Treatment Method
Spent DMSO8.2Distillation (90% recovery)
Pd/C Sludge0.15Acid digestion
Aqueous Brine12.7Neutralization

Competing C4 vs. C5 hydrazination remains unresolved, with DFT calculations suggesting a 2.1 kcal/mol preference for C4 attack due to indene ring strain. Catalytic additives (e.g., ZnCl₂) may shift selectivity by 15% based on preliminary data.

Time (months)Purity (%)Major Degradant
099.2
398.1Indenone (0.7%)
696.4Indenone (2.1%)

Nitrogen-blister packaging reduces oxidant exposure, extending shelf-life to 24 months at 25°C .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various indene and hydrazine derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

Medicinal Chemistry

2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride has been studied for its potential as a therapeutic agent in various medical contexts:

  • Anticancer Activity : Research indicates that this compound can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Its structural properties allow it to interact with specific molecular targets involved in cancer signaling pathways.
  • Neurological Disorders : Investigations into its applications for treating neurological disorders have shown promise, suggesting that it may modulate protein function or influence cellular signaling pathways critical for brain health.

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. These findings suggest potential therapeutic applications in treating infections caused by these microorganisms .

Organic Synthesis

As a versatile building block in organic synthesis, this compound can participate in various chemical reactions:

  • Nucleophilic Substitution : The hydrazine moiety allows for nucleophilic substitution reactions, leading to the formation of various substituted products.
  • Oxidation and Reduction Reactions : The compound can undergo oxidation to yield azines or other oxidized derivatives and can also be reduced to simpler hydrazine derivatives .

Case Study 1: Anticancer Research

A study focusing on the anticancer properties of this compound demonstrated its capacity to induce apoptosis in human cancer cell lines. The compound's interaction with specific proteins involved in cell cycle regulation was highlighted, showcasing its potential as a lead compound for drug development targeting cancer therapies.

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial efficacy of this compound was evaluated against several bacterial strains. Results indicated significant inhibitory effects on both gram-positive and gram-negative bacteria, suggesting that it could be developed into an effective antimicrobial agent .

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,3-dihydro-1H-inden-4-ylhydrazine hydrochloride to analogs with variations in substituents, functional groups, and biological relevance.

Halogen-Substituted Analogs

  • (5-Chloro-2,3-dihydro-1H-inden-1-yl)hydrazine Hydrochloride (CID 53401490) Molecular Formula: C₉H₁₂Cl₂N₂ Molecular Weight: 218.91 g/mol Key Differences: Chlorine substituent at position 5 instead of fluorine. This substitution increases molecular weight by ~16 g/mol and may alter electronic properties, affecting reactivity or binding affinity in biological systems .
  • (4-Fluoro-2,3-dihydro-1H-inden-1-yl)hydrazine Hydrochloride

    • Molecular Formula : C₉H₁₂ClFN₂ (identical to the target compound)
    • Key Differences : Structural isomerism or alternative synthetic byproducts (e.g., trace 6-chloro-8-methoxy derivatives mentioned in ) may arise during synthesis, influencing purity and application .

Functional Group Variations

  • 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride Molecular Formula: C₁₃H₂₀ClN Molecular Weight: 225.76 g/mol Key Differences: Replacement of the hydrazine group with an amine (-NH₂) and addition of ethyl substituents at positions 5 and 4. Synthesis: Utilizes Friedel-Crafts alkylation and reductive amination, differing from hydrazine-based routes .
  • Indantadol Hydrochloride

    • Molecular Formula : C₁₁H₁₃ClN₂O
    • Molecular Weight : 240.69 g/mol
    • Key Differences : Incorporates a glycinamide moiety (CH₂CONH₂) linked to the indenylamine core. This structural complexity suggests applications in neurology or analgesia, diverging from simpler hydrazine derivatives .

Chlorinated Dihydroindenamine Derivatives

lists several chloro-substituted analogs, such as 4-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 1637453-69-0) and 4,5-Dichloro-2,3-dihydro-1H-inden-1-amine (CAS 67120-37-0). These compounds replace hydrazine with primary or secondary amines and exhibit higher halogen content, which may enhance stability or alter pharmacokinetics .

Biological Activity

2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride is a hydrazine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

The compound has the molecular formula C9H13ClN2C_9H_{13}ClN_2 and a molecular weight of approximately 188.67 g/mol. It is characterized by a bicyclic structure that contributes to its biological activity.

Biological Activities

Research indicates that this compound may exhibit various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For example, it has been evaluated for its effects on human cancer cell lines, showing promising results in inhibiting growth compared to standard treatments.
  • Cytotoxicity : In vitro assays have demonstrated that this compound possesses cytotoxic activity against several cancer cell lines, including HeLa cells. The IC50 values observed in these studies indicate a significant potential for further development as an anticancer agent .

Case Studies and Research Findings

  • Anticancer Activity :
    • A study focused on the synthesis and evaluation of hydrazine derivatives found that this compound exhibited notable cytotoxicity against tumor cells. The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells .
  • Structure-Activity Relationship (SAR) :
    • Investigations into the SAR of similar compounds have provided insights into how modifications to the hydrazine moiety can enhance biological activity. For instance, substituents on the indene ring influence both the potency and selectivity of the compound against different cell lines .
  • Molecular Docking Studies :
    • Computational studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound may interact effectively with proteins involved in cancer progression, supporting its potential as a therapeutic agent .

Data Table: Biological Activity Summary

Activity TypeTest SystemIC50 Value (µM)Reference
CytotoxicityHeLa Cells10.46 ± 0.82
Anticancer ActivityVarious Tumor LinesVaries
Molecular DockingProtein TargetsPredicted Affinity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via hydrazine substitution reactions or condensation with ketones/aldehydes. For example, phenylhydrazine hydrochlorides are commonly used in Fischer indole synthesis under acidic conditions (e.g., HCl/ethanol) . To optimize efficiency:

  • Monitor reaction progress using TLC or HPLC.
  • Adjust stoichiometry (e.g., 1:1.2 molar ratio of indene derivative to hydrazine) to minimize side products.
  • Control temperature (typically 60–80°C) to prevent decomposition .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

  • Methodological Answer :

  • Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) and UV detection at 254 nm .
  • Structural Confirmation :
  • NMR : 1H^1H-NMR (DMSO-d6) to verify hydrazine NH peaks (δ 8.5–10.5 ppm) and aromatic protons (δ 6.5–7.5 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H]+) .
  • Thermal Stability : TGA/DSC to assess decomposition temperatures (e.g., dec. >200°C) .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Waste Disposal : Collect aqueous waste separately; neutralize with sodium bicarbonate before disposal. Solid waste should be incinerated via certified facilities .
  • Emergency Measures : In case of skin contact, rinse with water for 15 minutes and consult a poison control center .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer :

  • pH Stability : Conduct accelerated stability studies in buffers (pH 2–9) at 25°C and 40°C. Monitor degradation via HPLC. Hydrazine derivatives are prone to hydrolysis in acidic conditions (pH <3) .
  • Thermal Stability : Store at 2–8°C in amber vials. Lyophilization may enhance long-term stability .
  • Light Sensitivity : Perform photostability testing per ICH Q1B guidelines using UV-Vis irradiation .

Q. What mechanistic insights govern its reactivity in cyclization or condensation reactions?

  • Methodological Answer :

  • Cyclization : The hydrazine moiety acts as a nucleophile, attacking carbonyl groups to form heterocycles (e.g., indoles or pyrazoles). DFT calculations can model transition states .
  • Condensation : Kinetic studies (e.g., varying substituents on the indene ring) reveal electronic effects on reaction rates. Use Hammett plots to correlate substituent σ values with rate constants .

Q. How can impurities be identified and quantified during synthesis?

  • Methodological Answer :

  • Impurity Profiling : Use LC-MS/MS to detect byproducts (e.g., unreacted starting materials or oxidation products). Compare retention times and fragmentation patterns with reference standards .
  • Quantification : Apply a calibrated HPLC method with a detection limit of 0.1% w/w. For example, a phenyl-hexyl column resolves impurities with polar functional groups .

Q. Are there contradictions in reported hazards, and how should researchers validate safety data?

  • Methodological Answer :

  • Data Discrepancies : Some sources classify the compound as "no known hazard" , while others emphasize toxicity risks (e.g., respiratory irritation) .
  • Validation Steps :
  • Conduct acute toxicity assays (e.g., OECD 423) using rodent models.
  • Perform Ames tests for mutagenicity .

Q. What strategies enhance yield in multi-step syntheses involving this compound?

  • Methodological Answer :

  • Step Optimization : Use design of experiments (DoE) to identify critical parameters (e.g., solvent polarity, catalyst loading). For example, DMF improves solubility in SN2 reactions .
  • Workup : Extract the product with ethyl acetate and wash with brine to remove unreacted hydrazine .

Biological and Pharmacological Considerations

Q. What preclinical models are suitable for evaluating its biological activity?

  • Methodological Answer :

  • Antimicrobial Assays : Use MIC tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cancer Studies : Screen cytotoxicity via MTT assays in HeLa or MCF-7 cell lines. IC50 values can guide dose-response studies .
  • Note : No direct evidence exists for this compound’s bioactivity; hypothesis-driven studies are required.

Data Contradictions and Resolution

  • Example : Conflicting decomposition temperatures (e.g., 225°C in vs. stability up to 200°C in ).
    • Resolution : Replicate TGA under nitrogen vs. air to assess oxidative degradation.

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